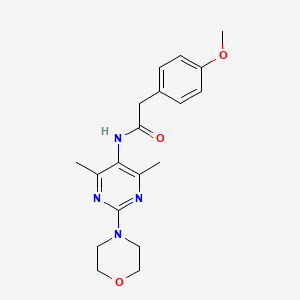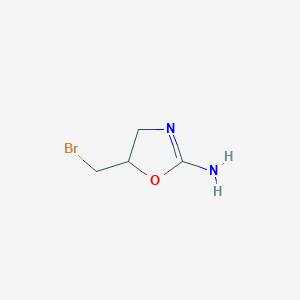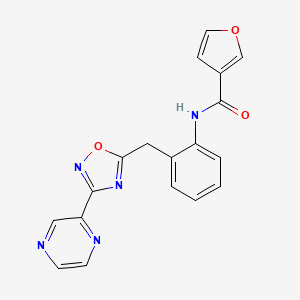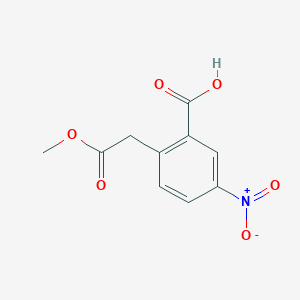
N-(2-methoxyphenyl)-2-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names or synonyms .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties might include its acidity or basicity, its reactivity with other compounds, and its potential to undergo specific reactions .科学的研究の応用
Selective NK1 Antagonist
Research by Snider et al. (1991) on CP-96,345, a compound structurally related to N-(2-methoxyphenyl)-2-methylpyridin-3-amine, reveals it as a potent, nonpeptide antagonist of the substance P (NK1) receptor. This discovery suggests potential applications in investigating the physiological properties of substance P and its role in diseases, given its selective antagonistic properties Snider et al. (1991).
Tautomerization Studies
Wróblewska et al. (2006) and Ebead et al. (2007) have conducted studies on the tautomerization of acridin-9-amines, compounds structurally similar to this compound. These studies reveal insights into the structural and physicochemical properties, including tautomerization capabilities and the influence of various substituents on these properties, which could be significant in understanding the behavior of similar compounds Wróblewska et al. (2006); Ebead et al. (2007).
Antimicrobial and Anticancer Agents
Ahsan and Shastri (2015) synthesized oxadiazole analogues starting from 2-aminopyridine, which is structurally related to this compound. Their research highlights these compounds' potential as antimicrobial and anticancer agents, demonstrating their activity against various human cell lines and microbes Ahsan and Shastri (2015).
Monoamine Oxidase Inhibitor
Research by Ferguson and Keller (1975) on 4-methoxy-beta-hydroxyphenethylamine, a compound related to this compound, indicates its partial inhibition of monoamine oxidase. This suggests potential applications in the study of monoamine-related disorders Ferguson and Keller (1975).
Electrophilic Amination Reagent
Niwa et al. (2002) studied diethyl 2-[N-(p-methoxyphenyl)imino]malonate, a compound structurally similar to this compound, as an electrophilic amination reagent for Grignard reagents. Their findings highlight the compound's utility in synthesizing N-alkyl-p-anisidines, indicating its potential in organic synthesis and pharmaceutical applications Niwa et al. (2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-methylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-11(7-5-9-14-10)15-12-6-3-4-8-13(12)16-2/h3-9,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTHVEZRAURWQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide](/img/structure/B2368315.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2368316.png)


![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368320.png)
![3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2368321.png)
![1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one](/img/structure/B2368322.png)


![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2368331.png)
![1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2368332.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368336.png)
